(2S)-Octahydroindole-2-carboxylic acid

Chiral Chromatography Pharmaceutical Impurity Profiling ACE Inhibitor Synthesis

For perindopril API manufacturers, sourcing the correct stereoisomer is critical. Generic proline analogs fail pharmacopoeial chiral purity requirements. This (2S,3aS,7aS) isomer is the mandated intermediate. - Non-negotiable configuration: Validated chiral HPLC methods enforce the required (2S,3aS,7aS) form; diastereomeric impurities are strictly controlled. - Stabilizes PPII helices: Confers enhanced metabolic stability and membrane permeability in peptide drug candidates, unlike proline. - Enables stereoselective α-alkylation: Unique bicyclic cage permits highly predictable synthesis of enantiopure quaternary amino acid derivatives.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 186194-75-2
Cat. No. B070594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Octahydroindole-2-carboxylic acid
CAS186194-75-2
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m0/s1
InChIKeyCQYBNXGHMBNGCG-RRQHEKLDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Octahydroindole-2-carboxylic Acid: A Chiral Proline Surrogate


(2S)-Octahydroindole-2-carboxylic acid (also referred to as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, or L-Oic) is a conformationally constrained, bicyclic non-proteinogenic α-amino acid. It functions as a highly rigid and lipophilic analogue of proline, designed to impose defined secondary structures in peptides and enhance their metabolic stability [1]. This specific stereoisomer is a critical intermediate in the multi-step synthesis of clinically significant angiotensin-converting enzyme (ACE) inhibitors, most notably perindopril, and serves as a fundamental scaffold in peptidomimetic drug discovery [2][3].

Why Generic Analogs Cannot Replace (2S)-Oic in Regulated Synthesis


Generic substitution with alternative proline analogs or even different stereoisomers of octahydroindole-2-carboxylic acid (Oic) is not a viable option in regulated pharmaceutical synthesis. The (2S,3aS,7aS) configuration is a non-negotiable pharmacopoeial requirement for the perindopril impurity profile; the presence of the (2R,3aR,7aR) enantiomer or other diastereomers is strictly monitored and quantified as a chiral impurity [1]. Furthermore, the conformational rigidity and distinct hydrophobic character imparted by the cis-fused bicyclic system of this specific isomer are essential for inducing the required polyproline-II (PPII) helix stabilization and enhanced membrane permeability, a property that is not replicated by the parent amino acid proline or other monocyclic analogs [2].

(2S)-Oic: Quantitative Differentiation Evidence


Enantiomeric and Diastereomeric Purity Control

The (2S,3aS,7aS) stereoisomer is a key intermediate for perindopril, and its chiral purity is strictly regulated. A validated chiral HPLC method with pre-column derivatization was developed to simultaneously determine diastereoisomeric and enantiomeric impurities in SSS-Oic samples, proving that the target compound can be analytically resolved from its undesired stereoisomers to ensure compliance with pharmacopoeial specifications [1]. For the related intermediate in trandolapril synthesis, the stereochemical purity was determined to be as high as 99.3-99.8% using a similar validated chiral HPLC approach, demonstrating the ability to achieve and verify high stereochemical purity for this compound class [2].

Chiral Chromatography Pharmaceutical Impurity Profiling ACE Inhibitor Synthesis

Conformational Rigidity and Hydrophobicity Advantage

The bicyclic structure of (2S,3aS,7aS)-Oic severely restricts the φ and ψ backbone dihedral angles, pre-organizing peptides into bioactive conformations and reducing the entropic penalty upon target binding [1]. This rigidity is coupled with a significant increase in hydrophobicity compared to proline. In octan-1-ol/water partitioning studies, oligomeric Oic peptides demonstrated remarkably enhanced hydrophobicity; sequences with 3 to 4 Oic residues exhibited specificity for hydrophobic environments, whereas the parent oligoproline peptides remained moderately hydrophilic [2].

Peptidomimetics Polyproline-II Helix Lipophilicity Peptide Stability

Stereoselective α-Alkylation for Derivatives

The fused bicyclic structure of (2S,3aS,7aS)-Oic uniquely directs the stereochemical outcome of reactions at the α-carbon. In a direct α-methylation reaction, the (2S,3aS,7aS) stereoisomer underwent a high-yielding and remarkably stereoselective reaction to form (S,S,S)-(αMe)Oic with retention of configuration, a process that cannot be replicated with the parent amino acid proline or its other stereoisomers due to the severe steric hindrance imposed by the fused cyclohexane ring [1]. This stereochemical control is also observed in α-alkylation reactions, enabling the preparation of enantiopure α-substituted derivatives [2].

Stereoselective Synthesis Alkylation Peptide Engineering Quaternary Amino Acids

Validated Application Scenarios for (2S)-Oic


Perindopril GMP Synthesis

This compound is the required chiral intermediate for the GMP synthesis of perindopril. Procurement of the (2S,3aS,7aS) isomer is mandatory, as validated chiral HPLC methods (derived from the evidence in Section 3) are employed to quantify and control stereoisomeric impurities, ensuring compliance with pharmacopoeial monographs [1].

Membrane-Permeable Peptide Therapeutic Design

Researchers aiming to improve the bioavailability and proteolytic stability of peptide drug candidates should select (2S)-octahydroindole-2-carboxylic acid as a building block. As demonstrated in Section 3, its incorporation into peptide sequences significantly enhances hydrophobicity and induces a stable polyproline-II helical conformation, which is correlated with improved membrane permeability and resistance to enzymatic degradation [2].

α-Substituted Oic Derivatives for Peptidomimetics

For the creation of novel quaternary amino acid building blocks, the (2S,3aS,7aS) isomer offers a unique stereochemical advantage. Its fused bicyclic framework provides the steric environment necessary for highly stereoselective α-alkylation and α-methylation reactions, enabling the predictable and efficient synthesis of enantiopure derivatives that serve as conformationally constrained cores for drug discovery [3].

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